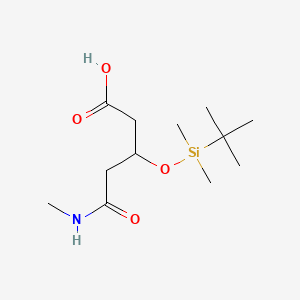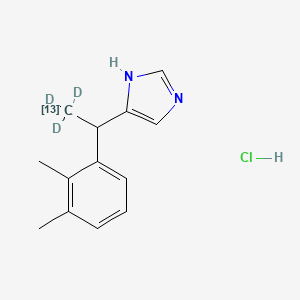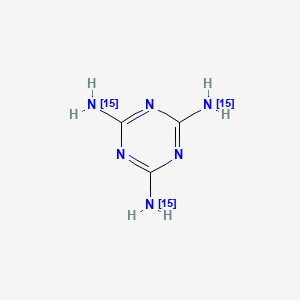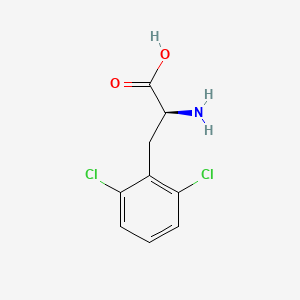![molecular formula C14H12O6S B564479 [4-[2-(3,5-ジヒドロキシフェニル)エテニル]フェニル]水素硫酸塩 CAS No. 858187-19-6](/img/structure/B564479.png)
[4-[2-(3,5-ジヒドロキシフェニル)エテニル]フェニル]水素硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .科学的研究の応用
がん治療と化学療法感受性
レスベラトロール-4'-O-硫酸塩は、化学療法に対するがん耐性細胞の感受性を高めることが判明しています。 がん治療を助けるために、さまざまな細胞メカニズムに作用します .
抗炎症効果
研究によると、レスベラトロール誘導体は、炎症性サイトカインの産生を減らし、炎症に関連する遺伝子発現を阻害するため、炎症性疾患の治療に役立ちます .
心臓血管疾患の予防
レスベラトロールとその代謝物(レスベラトロール-4'-O-硫酸塩を含む)は、基礎となる生物学的経路に影響を与えることで、心臓血管疾患(CVD)に対するいくつかの保護的な利点を提供します .
オートファジーの刺激
レスベラトロール-4'-O-硫酸塩は、損傷した細胞成分を除去およびリサイクルするプロセスであるオートファジーを刺激します。これは、細胞の健康を維持し、病気を予防するために不可欠です .
ナノ粒子製剤による強化された送達
レスベラトロール-ロードナノ粒子やレスベラトロール-コンジュゲートナノ粒子などのレスベラトロールのナノ粒子製剤は、遊離レスベラトロールと比較して、抗がん活性が向上し、薬物送達と有効性が向上します .
代謝調節と体重減少
レスベラトロールは、脂肪生成を抑制することで体重減少を助け、肥満および関連する代謝性疾患の管理に潜在的な用途があります .
神経疾患の予防
この化合物は、さまざまな分子経路への作用を通じて、神経疾患の予防に関連付けられています .
皮膚科への応用
レスベラトロール-4'-O-硫酸塩の局所適用には、皮膚色素沈着過剰やその他の皮膚関連状態の治療が含まれます .
これらの用途はそれぞれ、さまざまな分野におけるレスベラトロール-4'-O-硫酸塩の潜在的な治療的利点を調査する科学的研究に基づいています。 この化合物の多様な標的部位は、幅広い健康上の利点に貢献しています .
作用機序
Target of Action
Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .
Mode of Action
Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .
Biochemical Pathways
Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .
Result of Action
The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .
Action Environment
The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .
特性
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858187-19-6 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)











![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)

